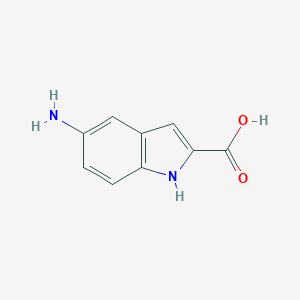

5-amino-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIBMOQAPEKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571743 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-40-6 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-1H-indole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-amino-1H-indole-2-carboxylic acid

Abstract

This compound is a pivotal structural motif in medicinal chemistry, most notably serving as a core scaffold for a class of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Its unique arrangement of a hydrogen bond donor (amine), a hydrogen bond acceptor (indole N-H), and a metal-chelating carboxylic acid allows for critical interactions within the active site of the HIV-1 integrase enzyme.[1] The synthesis of this molecule, while conceptually straightforward, requires careful strategic planning to manage functional group compatibility and achieve regiochemical control. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most effectively approached by disconnecting the molecule into more readily available precursors. The primary challenge lies in the selective introduction of the amino group at the C5 position. A common and robust strategy involves the use of a nitro group as a masked amine, or "pro-amine," which is introduced early in the synthesis and reduced in a final step. This approach prevents the free amine from interfering with the indole ring-forming reactions.

The carboxylic acid functionality is typically installed as an ester, which serves as a protecting group and can be easily hydrolyzed in the final stage. This leads to a key intermediate: ethyl 5-nitro-1H-indole-2-carboxylate . The overall synthetic strategy can therefore be bifurcated into two primary phases:

-

Phase 1: Construction of the 5-nitroindole-2-carboxylate core.

-

Phase 2: Reduction of the nitro group and subsequent saponification of the ester.

Caption: Retrosynthetic analysis of this compound.

Phase 1: Synthesis of the 5-Nitro-1H-indole-2-carboxylate Core

The formation of the indole ring is the cornerstone of the synthesis. Several classical and modern methods exist, but the Fischer and Reissert syntheses remain the most reliable and widely cited for this specific target.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the most powerful methods for constructing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones).[2] For our target, the reaction proceeds between 4-nitrophenylhydrazine and an ethyl pyruvate derivative.

Mechanism: The reaction is initiated by the condensation of 4-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone. Under acidic catalysis (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), the hydrazone tautomerizes to its enamine form.[2][3][4] This is followed by the key mechanistic step: a[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond. The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[2]

Caption: Workflow of the Fischer Indole Synthesis for the target intermediate.

Experimental Protocol: Fischer Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate

-

Hydrazone Formation: To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). Heat the mixture to reflux for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

Cooling & Isolation (Optional but Recommended): Cool the reaction mixture to room temperature, then to 0-5 °C. The resulting phenylhydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried. This purification step ensures a cleaner cyclization.

-

Cyclization: Add the isolated phenylhydrazone to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., 85% H₂SO₄) at 80-100 °C. Stir vigorously. The reaction is typically exothermic.

-

Work-up: After TLC confirms the completion of the reaction (usually 1-3 hours), carefully pour the hot mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure ethyl 5-nitro-1H-indole-2-carboxylate.

The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route, starting from an o-nitrotoluene derivative and diethyl oxalate.[6][7] This method is particularly useful when the corresponding arylhydrazine for a Fischer synthesis is unstable or inaccessible. For our target, the starting material would be 4-methyl-3-nitrotoluene.

Mechanism: The synthesis begins with the Claisen condensation of 4-methyl-3-nitrotoluene with diethyl oxalate, facilitated by a strong base like potassium ethoxide, to yield ethyl (4-nitro-2-nitrophenyl)pyruvate.[6] This intermediate then undergoes a reductive cyclization. The nitro group ortho to the pyruvate side chain is selectively reduced (e.g., using zinc dust in acetic acid or catalytic hydrogenation), and the resulting amine immediately undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[6][7][8]

Caption: Workflow of the Reissert Indole Synthesis for the target intermediate.

Phase 2: Final Transformations to Target Molecule

Once the key intermediate, ethyl 5-nitro-1H-indole-2-carboxylate, is secured, two final transformations are required.

Reduction of the 5-Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a critical step that must be performed under conditions that do not affect the indole ring or the ester functionality.[1] Catalytic hydrogenation is the most common and efficient method.

Methodology: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is often preferred for its operational simplicity and mild conditions. Palladium on activated carbon (Pd/C) is the catalyst of choice, and ammonium formate serves as a convenient and safe in situ source of hydrogen.[9]

Experimental Protocol: Reduction to Ethyl 5-Amino-1H-indole-2-carboxylate

-

Setup: To a round-bottom flask, add ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 6 volumes).[9]

-

Reagent Addition: Add ammonium formate (4.0 eq) as a solid to the solution.[9]

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% or 10% Palladium on carbon (10% by weight of the starting material).[9]

-

Reaction: Heat the resulting mixture to reflux for 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., ethanol).[9]

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to yield the crude ethyl 5-amino-1H-indole-2-carboxylate, which is often pure enough for the next step or can be purified by column chromatography.[9]

| Method | Catalyst | Reductant | Typical Yield | Notes |

| Catalytic Transfer Hydrogenation | 5-10% Pd/C | Ammonium Formate | >95%[9] | Mild, fast, and high-yielding. |

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas (4.0 MPa) | 98%[5] | Requires specialized pressure equipment. |

| Chemical Reduction | Copper Complex | NaBH₄ | ~99%[5] | An alternative to palladium-based methods. |

Table 1: Comparison of Common Methods for Nitro Group Reduction.

Hydrolysis of the Ethyl Ester

The final step is the conversion of the ethyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is the most reliable method, as it is essentially irreversible and proceeds in high yield.[1]

Experimental Protocol: Saponification to this compound

-

Setup: Dissolve the ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

-

Reaction: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of cold 1M hydrochloric acid (HCl).

-

Isolation: The target carboxylic acid will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on a strategic use of a nitro group as a precursor to the C5-amine. The choice between the Fischer and Reissert syntheses for the construction of the core indole scaffold depends on the availability and stability of the respective starting materials. Subsequent reduction of the nitro group via catalytic hydrogenation, followed by a straightforward ester hydrolysis, efficiently delivers the final product. The protocols outlined in this guide represent robust and scalable methods that provide a reliable foundation for the synthesis of this critical building block in drug discovery and development.

References

- Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). PubMed.

- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PMC - PubMed Central.

- Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. (n.d.). National Institutes of Health.

- Reissert Indole Synthesis. (n.d.). Cambridge University Press.

- Reissert indole synthesis. (n.d.). Wikipedia.

- Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. (2019). MDPI.

- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.

- Reissert indole synthesis. (n.d.). chemeurope.com.

- Fischer Indole Synthesis. (n.d.). Cambridge University Press.

- Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- Reissert-Indole-Synthesis.pdf. (2016). ResearchGate.

- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.

- Fischer indole synthesis. (n.d.). Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]

spectroscopic data of 5-amino-1H-indole-2-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-amino-1H-indole-2-carboxylic Acid

Introduction: The Structural Elucidation of a Key Medicinal Scaffold

This compound is a vital heterocyclic building block in medicinal chemistry. Its indole core is a privileged scaffold found in numerous pharmacologically active compounds, while the amino and carboxylic acid functionalities provide key sites for molecular interactions and further synthetic modification. This compound has been identified as a crucial scaffold in the development of novel therapeutic agents, including HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. The precise arrangement of its functional groups allows the indole nitrogen and carboxylate oxygen to chelate Mg²⁺ ions within the enzyme's active site, which is fundamental to its inhibitory action[1].

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, providing researchers with a robust framework for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its ability to form hydrogen bonds helps to resolve the signals from the exchangeable protons of the -NH, -NH₂, and -COOH groups, which might otherwise be broadened or absent.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standardized protocol for acquiring high-resolution NMR data is essential for reproducibility.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.

-

Accumulate several thousand scans as needed to achieve adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the seven protons of the molecule. The electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing carboxylic acid group (-COOH) at the C2 position exert opposing electronic effects, influencing the chemical shifts of the aromatic protons. Protons on the carboxylic acid and indole nitrogen are highly deshielded and often appear as broad singlets due to hydrogen bonding and quadrupole effects[2].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~12.5 - 13.0 | broad singlet | - | Highly deshielded acidic proton, signal disappears on D₂O exchange.[2] |

| NH (indole) | ~11.5 | broad singlet | - | Deshielded proton on the indole nitrogen.[3] |

| H4 | ~7.15 | d | J ≈ 8.5 | Ortho-coupled to H6. Shifted upfield by the adjacent -NH₂ group. |

| H7 | ~7.10 | d | J ≈ 2.0 | Meta-coupled to H6. |

| H3 | ~6.95 | s | - | Singlet on the pyrrole ring. |

| H6 | ~6.70 | dd | J ≈ 8.5, 2.0 | Coupled to both H4 and H7. Shifted upfield by the ortho -NH₂ group. |

| NH₂ | ~4.5 - 5.0 | broad singlet | - | Protons on the primary amine, signal disappears on D₂O exchange. |

¹³C NMR Spectroscopy: Data Interpretation

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield[4].

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~138 | Attached to the electronegative nitrogen and the carboxylic acid group. |

| C3 | ~102 | Shielded carbon in the pyrrole ring. |

| C3a | ~126 | Quaternary carbon at the ring junction. |

| C4 | ~112 | Shielded by the adjacent amino group. |

| C5 | ~145 | Attached to the nitrogen of the amino group, significantly deshielded. |

| C6 | ~110 | Shielded by the ortho amino group. |

| C7 | ~115 | Aromatic carbon adjacent to the indole nitrogen. |

| C7a | ~132 | Quaternary carbon at the ring junction, influenced by the indole nitrogen. |

| COOH | ~165 | Deshielded carbonyl carbon of the carboxylic acid.[2] |

NMR Workflow Visualization

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with information due to the presence of O-H, N-H, C=O, C-N, and aromatic C=C and C-H bonds.

Experimental Protocol: FTIR Spectrum Acquisition

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Scan Parameters: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

IR Spectroscopy: Data Interpretation

The IR spectrum will be dominated by several key features. The carboxylic acid typically exists as a hydrogen-bonded dimer in the solid state, giving rise to a very broad O-H stretching band[5]. The primary amine and indole N-H will also show characteristic stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3400 & ~3300 | N-H Stretch (Amine) | Medium | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary -NH₂ group. |

| ~3350 | N-H Stretch (Indole) | Medium | Characteristic stretching vibration of the indole N-H group.[6][7] |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | A hallmark feature of a hydrogen-bonded carboxylic acid dimer, often overlapping with C-H stretches.[5] |

| ~1680 | C=O Stretch (Carbonyl) | Strong, Sharp | Carbonyl stretching of the carboxylic acid, conjugated with the indole ring. |

| ~1620 & ~1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) | Medium-Strong | Overlapping region for the amine scissoring vibration and aromatic ring stretches. |

| ~1450 | C-H Bends | Medium | Bending vibrations from the aromatic C-H bonds. |

| ~1300 | C-O Stretch & O-H Bend | Strong | Coupled C-O stretching and O-H in-plane bending of the carboxylic acid group.[5] |

| ~1250 | C-N Stretch | Medium-Strong | Stretching vibration of the aryl-amine C-N bond. |

| ~800 | C-H Out-of-Plane Bends | Strong | Bending vibrations characteristic of the substitution pattern on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it readily ionizes the acidic and basic sites, typically yielding a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.

-

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).

Mass Spectrometry: Data Interpretation

The molecular formula of this compound is C₉H₈N₂O₂.

-

Expected Molecular Ions:

-

ESI Positive Mode [M+H]⁺: m/z 177.06

-

ESI Negative Mode [M-H]⁻: m/z 175.05

-

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Plausible Fragmentation Pathway (Positive Ion Mode):

The fragmentation of indole carboxylic acids often involves initial losses from the carboxylic acid group[10][11].

-

[M+H]⁺ → [M+H - H₂O]⁺: Loss of water (18 Da) from the carboxylic acid group, resulting in an acylium ion at m/z 159.05 .

-

[M+H]⁺ → [M+H - COOH]⁺: Loss of the entire carboxyl group as a radical (45 Da), though less common. A more likely pathway is the loss of CO after water loss.

-

[m/z 159.05] → [m/z 131.06]: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is a characteristic fragmentation for carboxylic acids, leading to a fragment corresponding to the protonated 5-aminoindole structure.

Caption: A plausible fragmentation pathway for this compound in ESI+ mode.

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, summarized below, constitute a unique molecular fingerprint.

-

¹H NMR: Key signals include a downfield carboxylic acid proton (~12.5 ppm), an indole N-H proton (~11.5 ppm), and a characteristic pattern of aromatic protons influenced by the amino and carboxyl substituents.

-

¹³C NMR: The spectrum is defined by a deshielded carbonyl carbon (~165 ppm) and eight other signals corresponding to the indole ring carbons.

-

IR: The spectrum is characterized by a very broad O-H stretch (3300-2500 cm⁻¹), distinct N-H stretches (~3400-3300 cm⁻¹), and a strong C=O absorption (~1680 cm⁻¹).

-

MS: The molecular weight is confirmed by the molecular ion peak at m/z 177 [M+H]⁺ or m/z 175 [M-H]⁻, with predictable fragmentation patterns involving the loss of H₂O and CO.

By correlating experimentally obtained data with these benchmarks, researchers can confidently verify the structure and purity of this compound, a critical step in advancing its application in drug discovery and development.

References

- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.

- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PubMed Central.

- FT-IR spectrum of control indole. (n.d.). ResearchGate.

- FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate.

- This compound | C9H8N2O2 | CID 15340377. (n.d.). PubChem.

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Academy of Sciences.

- A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (n.d.). NIH.

- Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org.

- (PDF) Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Google Books.

- IR: carboxylic acids. (n.d.). University of Calgary.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2008). ResearchGate.

- Mass spectrometry of simple indoles. (1966). ACS Publications.

- Synthesis and Infrared Spectra of Some Indole Compounds. (1961). ACS Publications.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2022). MDPI.

- Indole-2-carboxylic acid. (n.d.). NIST WebBook.

- Indole-2-carboxylic acid. (n.d.). NIST WebBook.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2021). YouTube.

- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. (n.d.). PubChem.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility Profile of 5-amino-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents like HIV-1 integrase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in both synthetic reaction media and biological systems. Understanding and quantifying its solubility profile is paramount for successful drug discovery and development, influencing everything from reaction kinetics to formulation strategies and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties. It details the profound influence of pH on its aqueous solubility, explores its behavior in various solvent systems, and provides robust, field-proven experimental protocols for accurate solubility determination.

Introduction: The "Why" Behind Solubility Analysis

In the realm of drug development and chemical synthesis, solubility is not merely a physical data point; it is a cornerstone of applicability. For a molecule like this compound, which serves as a versatile metal-binding platform in enzyme inhibition, its ability to dissolve in a specific medium governs its utility.[1] Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and significant hurdles in developing a viable drug formulation.

This guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its solubility. By understanding the "why," researchers can proactively address solubility challenges, make informed decisions in experimental design, and accelerate their research and development timelines.

Core Physicochemical Properties

The solubility behavior of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of an acidic carboxylic group, a basic amino group, and an aromatic indole ring system renders it an amphoteric molecule with a distinct polarity profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| XLogP3 (logP) | 1.6 | [2] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Physical Form | Solid |

The XLogP3 value of 1.6 suggests a moderate lipophilicity.[2] While the indole ring contributes to this, the ionizable amino and carboxylic acid groups are the primary drivers of its aqueous solubility, especially its dependence on pH.

The Critical Role of pH: Aqueous Solubility Profile

As an amphoteric substance, this compound can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH of the aqueous medium.[4][5] This dynamic equilibrium is the single most important factor governing its aqueous solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms typically being much more soluble than the neutral form.[6]

-

In Acidic Conditions (Low pH): The amino group (-NH₂) is protonated to form a cationic species (-NH₃⁺). This positively charged form is generally more soluble in water.

-

Near Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, where both the amino group is protonated and the carboxylic acid group is deprotonated. At this point, the net charge is zero, and the molecule typically exhibits its minimum solubility . This minimum is referred to as the intrinsic solubility (S₀) .

-

In Basic Conditions (High pH): The carboxylic acid group (-COOH) is deprotonated to form an anionic species (-COO⁻). This negatively charged form is also generally more soluble in water.

This relationship results in a characteristic "U-shaped" or parabolic solubility-pH profile, a hallmark of amphoteric compounds.[6]

Caption: Predicted pH-solubility profile for an amphoteric molecule.

Solubility in Non-Aqueous and Co-Solvent Systems

While aqueous solubility is critical for biological applications, solubility in organic solvents is essential for synthesis, purification, and certain analytical methods.

-

Polar Aprotic Solvents: Due to its polar functional groups, this compound is expected to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These are common solvents for storing stock solutions for biological screening.

-

Alcohols: Solvents like methanol and ethanol can also serve as effective solvents, capable of hydrogen bonding with the solute.

-

Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexanes or toluene, owing to the significant mismatch in polarity.

For many applications, especially in drug formulation, co-solvent systems (e.g., water-ethanol, water-polyethylene glycol) are employed to enhance the aqueous solubility of poorly soluble compounds.

Gold Standard Protocol: Equilibrium Solubility Determination

The most reliable method for determining thermodynamic equilibrium solubility is the Shake-Flask method .[7] This method, recommended by the OECD (Organisation for an Economic Co-operation and Development) Guideline 105, ensures that a saturated solution is formed and accurately measured.[8][9]

Causality Behind the Shake-Flask Protocol

The core principle is to establish a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent system.[10] Every step is designed to achieve and maintain this equilibrium without introducing artifacts.

-

Excess Solid: Ensures the solution becomes and remains saturated.

-

Controlled Temperature: Solubility is a temperature-dependent property; precise control is mandatory for reproducibility.[7]

-

Agitation: Facilitates the dissolution process to reach equilibrium in a reasonable timeframe.

-

Equilibration Time: Must be sufficient for the dissolution rate to equal the precipitation rate. This often requires preliminary experiments to determine the necessary duration.

-

Phase Separation: Critical for ensuring that only the dissolved solute is measured, not suspended microparticles. Centrifugation followed by filtration through a low-binding filter is the standard.

Step-by-Step Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound at a controlled temperature and pH.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PVDF syringe filters

-

Calibrated analytical balance and pH meter

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate). The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the pre-equilibrated solvent/buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours).[7]

-

Phase Separation:

-

Allow vials to stand for ~30 minutes for large particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

-

Sampling: Carefully withdraw an aliquot from the supernatant. Crucially , immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining undissolved microparticulates.

-

Dilution & Analysis: Dilute the filtrate with mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-aminoacetyl)-1H-indole-2-carboxylic acid | C11H10N2O3 | CID 170861029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

The Crystallographic Blueprint: A Technical Guide to the Structural Elucidation of 5-Amino-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-indole-2-carboxylic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry, most notably in the development of next-generation HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. Its efficacy is intrinsically linked to its three-dimensional structure, which dictates its ability to chelate essential metal ions in the enzyme's active site[1]. This guide provides a comprehensive technical framework for the determination and analysis of its single-crystal X-ray structure. While, as of the latest search, the specific crystallographic information file (CIF) for this compound is not publicly deposited, this document outlines the complete, field-proven workflow required to produce and analyze such a structure. We will leverage detailed protocols and draw parallels from the crystallographic analysis of closely related indole-2-carboxylic acid derivatives to provide a robust and scientifically grounded guide.

Introduction: The Strategic Importance of Structural Insight

The indole-2-carboxylic acid core is a privileged structure in drug design, acting as a versatile metal-binding pharmacophore. The addition of an amino group at the 5-position significantly modulates the electronic properties of the indole ring, influencing its binding affinity and pharmacokinetic profile. For INSTIs, the precise geometry of the indole nitrogen and the carboxylate oxygen is critical for coordinating with the two Mg²⁺ ions in the HIV-1 integrase active site, thereby inhibiting the viral strand transfer process[1].

A definitive crystal structure provides the highest resolution of atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This empirical data is invaluable for:

-

Structure-Based Drug Design (SBDD): Validating and refining computational models to design more potent and selective inhibitors.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.

-

Understanding Intermolecular Forces: Elucidating the hydrogen-bonding networks and π-π stacking interactions that govern crystal packing and can inform formulation strategies.

This guide is structured to walk a researcher through the entire process, from obtaining the raw material to the final structural analysis and validation.

Synthesis and Purification of this compound

The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of this compound typically proceeds through a multi-step route, often starting with the corresponding 5-nitro derivative.

Synthetic Pathway Overview

A common and effective strategy involves the synthesis of an esterified precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester, which is then reduced to the desired amino-functionalized product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of the Nitro-Intermediate

This protocol is adapted from established methods for the reduction of nitroindoles[2].

Materials:

-

5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Ethanol (EtOH), reagent grade

-

Ammonium formate (NH₄COOH)

-

5% Palladium on activated carbon (Pd/C)

-

Celite

Procedure:

-

Dissolution: Dissolve the 5-nitro-1H-indole-2-carboxylic acid ethyl ester in ethanol (approximately 6 volumes, e.g., 6 mL per 1 g of starting material).

-

Reagent Addition: Add ammonium formate (4 equivalents) to the solution as a solid.

-

Catalyst Introduction: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Pd/C catalyst (typically 10% by weight of the starting material).

-

Reaction: Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Washing: Wash the Celite pad with additional ethanol (approx. 20 volumes) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound ethyl ester.

-

Hydrolysis & Purification: Proceed with standard ester hydrolysis followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the high-purity this compound.

Single-Crystal Growth: The Art and Science

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The ideal crystal for diffraction is a single, well-formed entity, free of cracks, inclusions, or twinning, typically between 0.1 and 0.3 mm in its largest dimension[3][4][5].

Methodologies for Crystal Growth

Slow, controlled crystallization is paramount[5]. Several methods can be employed:

| Method | Description | Advantages | Considerations |

| Slow Evaporation | A saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over days or weeks. | Simple to set up; effective for many organic compounds. | Rate of evaporation must be carefully controlled (e.g., by covering the vial with parafilm and piercing small holes)[5]. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |

| Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. | Effective for compounds with a steep solubility curve. | Cooling rate must be slow and controlled to prevent precipitation of microcrystals. |

Protocol: Crystal Growth by Slow Evaporation

-

Solvent Screening: Test the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to find one in which it is sparingly soluble.

-

Solution Preparation: Prepare a near-saturated solution in a clean, small vial. Gentle warming may be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Incubation: Cover the vessel with parafilm and poke 1-3 small holes with a needle. Place the vessel in a vibration-free location at a constant temperature.

-

Monitoring: Observe the vessel over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[3][6].

The SC-XRD Workflow

Caption: The five key stages of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single crystal[5]. It is then mounted on a goniometer head using a cryo-loop or a thin glass fiber with a minimal amount of adhesive[3][7].

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal[7]. As the crystal is rotated, a series of diffraction patterns are collected by a detector[3][4].

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal[4]. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The geometry is checked for consistency, and the final data is typically deposited in a crystallographic database in the form of a CIF file.

Structural Analysis: A Case Study of 5-Methoxy-1H-indole-2-carboxylic Acid

In the absence of a public structure for the 5-amino derivative, we can gain significant insight from the recently reported crystal structure of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)[8][9]. This closely related molecule provides a template for understanding the likely intermolecular interactions.

The MI2CA polymorph crystallizes in the monoclinic P2₁/c space group. Its structure is dominated by strong hydrogen bonds[8][9].

Key Structural Features of MI2CA Polymorph 2:

-

Carboxylic Acid Dimerization: Molecules form cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules[8][9]. This is a very common and stable motif for carboxylic acids in the solid state.

-

Indole N-H Interactions: The indole N-H group acts as a hydrogen bond donor. In this polymorph, it interacts with the oxygen atom of the methoxy group of an adjacent molecule[8].

| Crystallographic Data for MI2CA (Polymorph 2) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z (molecules/unit cell) | 4 |

| Data sourced from Molecules 2024, 29, 2201.[9] |

Predicted Structural Features for this compound

Based on the analysis of MI2CA and general chemical principles, we can predict the key interactions in the crystal structure of this compound:

-

Carboxylic Acid Dimers: It is highly probable that the primary intermolecular interaction will be the formation of centrosymmetric O-H···O hydrogen-bonded dimers, similar to MI2CA and many other carboxylic acids.

-

Role of the 5-Amino Group: The key difference is the 5-amino group, which is a strong hydrogen bond donor. The two N-H protons will likely participate in hydrogen bonds with either the carboxylate oxygen atoms or the indole nitrogen of neighboring molecules. This will create a more complex and extended 3D hydrogen-bonding network compared to the 5-methoxy derivative.

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay between the carboxylic acid dimers and the additional hydrogen bonds from the amino group will ultimately define the crystal packing and determine the final polymorphic form.

Conclusion and Future Directions

Determining the single-crystal structure of this compound is a critical step in the rational design of advanced therapeutics. This guide has provided a comprehensive, technically sound roadmap for achieving this goal, from chemical synthesis to final crystallographic analysis. By following these field-proven protocols and leveraging insights from analogous structures, researchers can produce the high-quality structural data needed to validate molecular models, understand intermolecular interactions, and accelerate the development of novel drug candidates. The elucidation and public deposition of this structure would be a valuable contribution to the medicinal chemistry and crystallographic communities.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles.

- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.

- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.

- Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs.

- Single-crystal X-ray Diffraction. SERC, Carleton College.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Semantic Scholar.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-amino-1H-indole-2-carboxylic acid CAS number 152213-40-6

An In-depth Technical Guide to 5-amino-1H-indole-2-carboxylic acid (CAS: 152213-40-6): A Cornerstone Scaffold for Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid bicyclic indole core, combined with the strategic placement of a metal-chelating carboxylic acid and a versatile amino group, renders it a privileged scaffold for designing potent and selective enzyme inhibitors. This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into its physicochemical properties, synthesis, derivatization strategies, and its pivotal role in the development of novel therapeutics, most notably as a foundational structure for HIV-1 integrase inhibitors.

Physicochemical Properties and Characterization

The utility of this compound in a research setting begins with a thorough understanding of its fundamental properties. The indole framework is an electron-rich aromatic system, while the C5-amino group acts as a strong electron-donating group, influencing the nucleophilicity of the ring. Conversely, the C2-carboxylic acid is electron-withdrawing and serves as a critical anchor point for biological interactions.

| Property | Value | Source(s) |

| CAS Number | 152213-40-6 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Solid | |

| InChI Key | NKFIBMOQAPEKNZ-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc2[nH]c(cc2c1)C(O)=O |

Spectroscopic Profile (Anticipated)

While specific spectra for this exact compound are not universally published, its structural features allow for a reliable prediction of its spectroscopic characteristics, based on data from analogous compounds like indole-2-carboxylic acid and general spectroscopic principles.[3][4][5]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a very broad singlet significantly downfield, typically between 10-13 ppm.[3][5] The indole N-H proton will also be a broad singlet, likely around 11-12 ppm. Protons on the aromatic ring will appear in the 6.5-7.5 ppm region, with splitting patterns dictated by their positions relative to the amino group. The -NH₂ protons will present as a singlet, the chemical shift of which can be variable.

-

¹³C NMR: The carboxyl carbon (C=O) is a key diagnostic peak, expected in the 160-185 ppm range. The eight other carbons of the indole ring will resonate in the aromatic region, typically between 100-140 ppm.

-

IR Spectroscopy: The IR spectrum provides clear functional group information. A very broad band from approximately 2500 to 3500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5] The N-H stretching vibrations of the indole and amino groups would appear in the 3300-3500 cm⁻¹ region.[4] A strong C=O stretching absorption is expected around 1680-1710 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation pathways would likely involve the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[5]

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry, prioritizing regioselectivity to ensure the correct placement of functional groups.

Core Synthesis: A Regioselective Approach

The most common and reliable synthetic routes introduce the C5-amino group in a masked form, typically as a nitro group, early in the synthesis. This nitro group is then reduced in a final step to yield the desired amine.[1] This strategy prevents unwanted side reactions that the free amine could otherwise undergo.

A key intermediate is often the ethyl ester of 5-nitro-1H-indole-2-carboxylic acid, which can be prepared via methods like the Fischer indole synthesis.[1][6] The final steps of the synthesis are outlined below.

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via Reduction of a Nitro Intermediate [1][6]

This protocol describes the final reduction step, a critical transformation in the synthesis of the title compound.

Objective: To convert 5-nitro-1H-indole-2-carboxylic acid to this compound.

Materials:

-

5-nitro-1H-indole-2-carboxylic acid

-

Ethanol (EtOH)

-

Ammonium formate (NH₄COOH) or Hydrogen gas (H₂)

-

5% or 10% Palladium on activated carbon (Pd/C)

-

Celite

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 5-nitro-1H-indole-2-carboxylic acid intermediate in ethanol.

-

Catalyst and Reductant Addition: Add ammonium formate (4 equivalents) as a solid to the solution. Causality Note: Ammonium formate serves as a convenient and effective in situ source of hydrogen for the transfer hydrogenation reaction, which is often safer and more practical than using a cylinder of hydrogen gas.

-

Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (typically 10% by weight of the starting material). Expertise Note: The catalyst must be handled carefully as it can be pyrophoric, especially after use.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness Note: It is crucial to ensure all palladium is removed, as residual heavy metals are unacceptable in compounds intended for biological testing. Wash the Celite pad thoroughly with additional ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.

Derivatization for Structure-Activity Relationship (SAR) Studies

The value of this scaffold lies in its amenability to derivatization at multiple positions, allowing for the systematic optimization of biological activity.

Caption: Key derivatization points on the this compound scaffold.

-

C5-Amino Group: This is a primary site for modification. Acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides can introduce a wide variety of functional groups to probe interactions with specific pockets in a target enzyme.[1]

-

C2-Carboxylic Acid: This group can be converted to esters or amides. While this modification removes the key metal-chelating ability, it can be useful for developing prodrugs or exploring alternative binding modes.[7]

-

N1-Indole Nitrogen: The indole nitrogen can be alkylated or acylated. N-alkylation is a common strategy to block a potential hydrogen bond donor or to introduce groups that can occupy adjacent hydrophobic pockets.[1]

Applications in Drug Discovery and Chemical Biology

The unique structural arrangement of this compound makes it an ideal starting point for designing inhibitors that target metalloenzymes.

A Premier Scaffold for HIV-1 Integrase Inhibitors

The most prominent application of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][8] Integrase is a critical viral enzyme that contains two magnesium ions (Mg²⁺) in its active site, which are essential for its catalytic function of inserting viral DNA into the host genome.[9]

Derivatives of this compound function by precisely positioning key atoms to chelate these two catalytic Mg²⁺ ions, effectively disabling the enzyme.[1][9]

-

Mechanism of Action: The indole nitrogen (N1) and the adjacent carboxylate oxygen atoms form a pincer-like structure that binds to the two Mg²⁺ ions.[1][8] This metal chelation is the cornerstone of its inhibitory activity. Further optimizations, such as adding a halogenated benzene ring at other positions on the indole core, can introduce favorable π-π stacking interactions with the viral DNA, significantly enhancing inhibitory potency.[8][9]

Caption: Mechanism of HIV-1 integrase inhibition via Mg²⁺ chelation.

Scaffolding for Other Therapeutic Targets

The versatility of the indole-2-carboxylic acid scaffold extends beyond HIV. Research has shown its potential in developing inhibitors for other important biological targets:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key targets in cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO.[10]

-

CysLT1 Receptor: This receptor is involved in inflammatory pathways, and indole-2-carboxylic acid derivatives have been explored as antagonists for potential anti-inflammatory applications.[1]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage of this compound are essential for safety and maintaining compound integrity.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

| Data sourced from PubChem.[2] |

Protocol: Safe Laboratory Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when transferring the solid powder to prevent inhalation of dust.[11][12]

-

Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[13][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is far more than a simple chemical reagent; it is a highly valuable and versatile scaffold that has proven its merit in the demanding field of drug discovery. Its intrinsic ability to chelate metal ions, combined with multiple points for synthetic modification, has established it as a critical core structure for developing potent HIV-1 integrase inhibitors. As research continues, its potential as a foundational element for targeting other metalloenzymes and receptors ensures that it will remain a compound of high interest for medicinal chemists and researchers for the foreseeable future.

References

- PubChem. This compound | C9H8N2O2 | CID 15340377. [Link]

- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9020-9031. [Link]

- Semantic Scholar.

- PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

- MySkinRecipes. This compound. [Link]

- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

- Wang, Y. C., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(2), 802. [Link]

- Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

- PubChem. 5-(2-aminoacetyl)-1H-indole-2-carboxylic acid. [Link]

- National Center for Biotechnology Information. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

- MDPI.

- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

- neoFroxx. Safety Data Sheet: Glycine for cell biology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. m.upfluorochem.com [m.upfluorochem.com]

- 13. This compound [myskinrecipes.com]

- 14. This compound | 152213-40-6 | CGA21340 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid Derivatives

<A>

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-amino-1H-indole-2-carboxylic acid and its derivatives, a scaffold of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic methodologies, including the Fischer, Reissert, and modern palladium-catalyzed approaches. Emphasis is placed on the causal relationships behind experimental choices, the importance of regioselectivity, and the strategic use of protecting groups. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to offer a practical and authoritative resource for the synthesis of this important class of molecules.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent antiviral agents. This structural motif serves as a versatile metal-binding platform, which is critical for the inhibitory activity against enzymes like HIV-1 integrase.[1] The indole nitrogen and the carboxylate oxygen can chelate essential metal ions, such as Mg2+, in the active site of viral enzymes, thereby disrupting the viral replication cycle.[1]

Derivatives of this scaffold have demonstrated significant inhibitory action against HIV-1 integrase, making them valuable for the design of next-generation antiviral drugs aimed at overcoming resistance.[1] Furthermore, the therapeutic potential of these indole derivatives extends to other targets, including the CysLT1 receptor, highlighting the broad utility of this chemotype in drug discovery.[1] The ability to strategically modify the indole ring, for instance, by introducing halogenated aromatic systems, allows for the enhancement of binding affinity through π-π stacking interactions with viral DNA.[1] This adaptability underscores the importance of robust and versatile synthetic routes to access a diverse range of this compound derivatives.

Foundational Synthetic Strategies

The construction of the this compound framework can be approached through several classical and modern synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Fischer Indole Synthesis: A Classic Route to the Indole Nucleus

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4]

A common strategy to introduce the 5-amino group is to start with a precursor containing a nitro group at the corresponding position, which can be subsequently reduced. For instance, the synthesis of 5-nitroindole-2-carboxylic acid can be achieved by condensing p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form the corresponding hydrazone.[1][5] This intermediate then undergoes an acid-catalyzed cyclization, often using a catalyst like polyphosphoric acid, to yield ethyl 5-nitroindole-2-carboxylate.[1][5]

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[3][4] Protonation of the ene-hydrazine is followed by a[6][6]-sigmatropic rearrangement, leading to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.[3][4]

Diagram of the Fischer Indole Synthesis Pathway:

Caption: Synthetic pathway to this compound via the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Versatile Alternative

The Reissert indole synthesis provides another powerful method for constructing the indole nucleus, particularly for accessing indole-2-carboxylic acids.[7][8][9] This reaction involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[7][9] This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid.[7][9]

To synthesize the 5-amino derivative, a 4-substituted-2-nitrotoluene (e.g., 4-amino-2-nitrotoluene with a protected amino group, or 4-nitro-2-nitrotoluene) would be the logical starting material. The subsequent reductive cyclization would simultaneously reduce the nitro group ortho to the methyl group and effect cyclization. If a dinitro starting material is used, a subsequent selective reduction of the 5-nitro group would be necessary.

Key Advantages of the Reissert Synthesis:

-

Directly yields the indole-2-carboxylic acid functionality.

-

The starting materials are often readily available.

Diagram of the Reissert Indole Synthesis Workflow:

Caption: General workflow of the Reissert Indole Synthesis.

The Japp-Klingemann Reaction: A Prelude to Indole Formation

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[10][11] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[10][12] The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to generate the desired indole.[10][12] This approach offers flexibility in the synthesis of variously substituted indoles.

Modern Synthetic Approaches: The Role of Palladium Catalysis

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of indoles and their derivatives.[13][14][15]

Palladium-catalyzed methods can be employed for various transformations in indole synthesis, including:

-

C-H Functionalization: Direct functionalization of the indole core allows for the introduction of substituents with high regioselectivity.[1]

-

Cross-Coupling Reactions: Buchwald and others have developed palladium-catalyzed methods to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, expanding the scope of this classical reaction.[3]

-

Carbonylation: Introduction of the C2-carboxylic acid functionality can be achieved through palladium-catalyzed carbonylation of a suitable indole precursor.[1]

These modern techniques often offer milder reaction conditions, broader substrate scope, and higher yields compared to some classical methods.

Critical Experimental Considerations

Protecting Group Strategies

The presence of the reactive amino group in this compound and its precursors often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis.[16][17] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Common Amino Protecting Groups:

-

Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but readily cleaved under acidic conditions.[16][18]

-

Cbz (Benzyloxycarbonyl): Stable to mild acidic and basic conditions and can be removed by catalytic hydrogenation.[18]

-

Acyl Groups (e.g., Acetyl): Can be used to protect the amino group, but their removal may require harsh conditions.

The indole nitrogen itself can also be protected, for example, with a 2-phenylsulfonylethyl group, which can be removed under basic conditions.[19]

Reduction of the Nitro Group

A key step in many synthetic routes to 5-aminoindoles is the reduction of a 5-nitroindole intermediate.[1] This transformation can be achieved using various reducing agents.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) chloride (SnCl₂) | HCl, Ethanol | A classic and effective method. |

| Iron (Fe) powder | Acetic acid or HCl | A cost-effective and common choice.[8] |

| Zinc (Zn) dust | Acetic acid | Often used in Reissert synthesis for reductive cyclization.[7][8][9] |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | A clean and efficient method, but may not be compatible with other reducible functional groups. |

| Sodium dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent.[8] |

The choice of reducing agent should be made based on the overall functional group tolerance of the molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from established procedures for the Fischer indole synthesis of nitroindoles.[1][5]

Step 1: Formation of Ethyl pyruvate-4-nitrophenylhydrazone

-

Dissolve p-nitrophenylhydrazine hydrochloride in an appropriate aqueous or alcoholic solvent.

-

Add ethyl pyruvate to the solution.

-

Stir the reaction mixture at a temperature ranging from 20°C to 60°C for 20-60 minutes.[5]

-

Collect the precipitated hydrazone product by filtration and wash with a suitable solvent.

Step 2: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate

-

Add the dried ethyl pyruvate-4-nitrophenylhydrazone to a reaction vessel containing a suitable solvent such as benzene or toluene.

-

Add polyphosphoric acid as the catalyst.

-

Heat the reaction mixture to 85°C - 115°C for 20-60 minutes.[5]

-

After the reaction is complete, cool the mixture and quench with water or an ice bath.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis to 5-Nitro-1H-indole-2-carboxylic acid

-

Dissolve the ethyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent mixture (e.g., ethanol/water).

-

Add a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the ester is fully hydrolyzed.[5]

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Reduction to this compound

-

Suspend the 5-nitro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol, acetic acid).

-